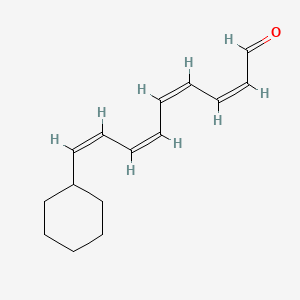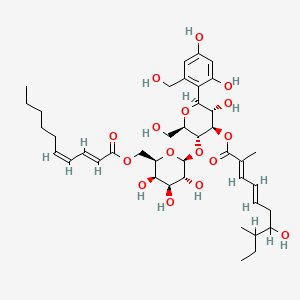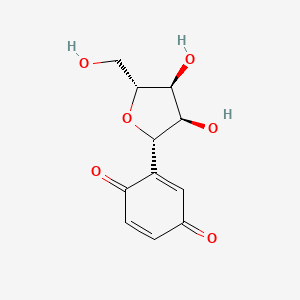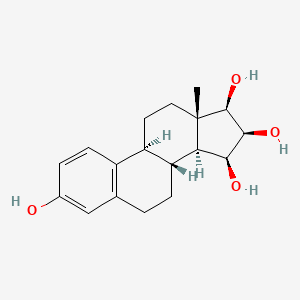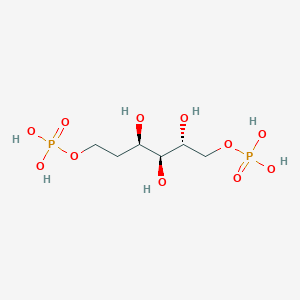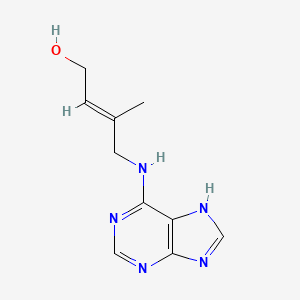
Isozeatin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isozeatin is a synthetic organic compound that features a purine base attached to a butenol chain. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Isozeatin typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as purine derivatives and butenol intermediates.
Coupling Reaction: The purine base is coupled with the butenol chain using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow reactors to ensure high yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Isozeatin can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The double bond can be reduced to a single bond using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The amino group on the purine base can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic conditions.
Reduction: H2 with Pd/C, sodium borohydride (NaBH4), or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Saturated alcohols.
Substitution: Alkylated or acylated purine derivatives.
Aplicaciones Científicas De Investigación
Isozeatin has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Isozeatin involves its interaction with specific molecular targets, such as enzymes or receptors. The purine base can mimic natural nucleotides, allowing the compound to interfere with nucleic acid synthesis or protein function. This can lead to the inhibition of viral replication or cancer cell proliferation.
Comparación Con Compuestos Similares
Adenosine: A naturally occurring purine nucleoside with similar structural features.
3-methyladenine: A methylated purine derivative with comparable biological activities.
4-aminobut-2-en-1-ol: A compound with a similar butenol chain but lacking the purine base.
Uniqueness: Isozeatin is unique due to its combination of a purine base with a butenol chain, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with specific molecular targets and exhibit potential therapeutic effects.
Propiedades
Número CAS |
21623-11-0 |
|---|---|
Fórmula molecular |
C10H13N5O |
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
(E)-3-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol |
InChI |
InChI=1S/C10H13N5O/c1-7(2-3-16)4-11-9-8-10(13-5-12-8)15-6-14-9/h2,5-6,16H,3-4H2,1H3,(H2,11,12,13,14,15)/b7-2+ |
Clave InChI |
GPKGHQSZBVRAPF-FARCUNLSSA-N |
SMILES |
CC(=CCO)CNC1=NC=NC2=C1NC=N2 |
SMILES isomérico |
C/C(=C\CO)/CNC1=NC=NC2=C1NC=N2 |
SMILES canónico |
CC(=CCO)CNC1=NC=NC2=C1NC=N2 |
Sinónimos |
E-isozeatin isozeatin isozeatin, (Z)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


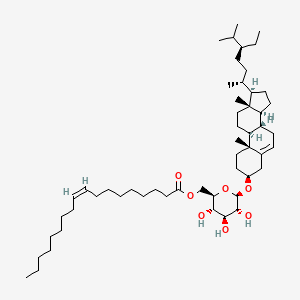
![(8Z)-2,15-dioxapentacyclo[22.2.2.13,7.110,14.016,21]triaconta-3(30),4,6,8,10(29),11,13,16(21),17,19,25,27-dodecaene-4,5,17-triol](/img/structure/B1238618.png)

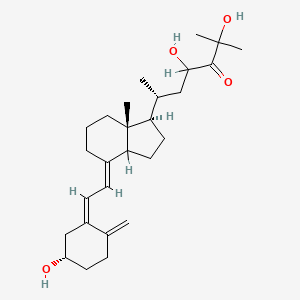

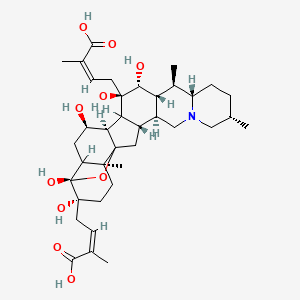
![[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-[(Z)-octadec-9-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1238628.png)

